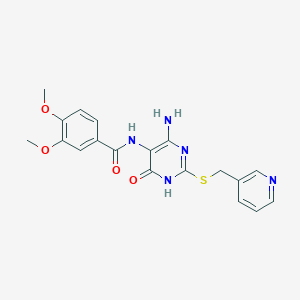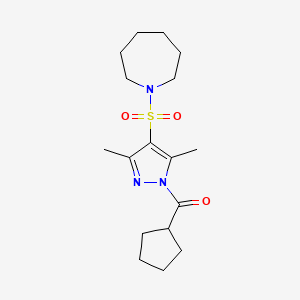
(4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)(cyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . It also has a sulfonyl group attached to the azepane ring . The molecule also contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Finally, it has a cyclopentyl group, which is a cycloalkane with five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The azepane ring would introduce some three-dimensionality into the structure, and the different groups could have various orientations relative to each other .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the azepane ring could potentially make it a solid at room temperature . The compound could have a relatively high molecular weight, given the number of atoms in its structure .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A novel and efficient synthesis method for 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, including similar structures to the compound of interest, has been developed. This method employs Knoevenagel/Michael/aldol reactions, resulting in compounds with potential biological and pharmacological activities. The synthesized compounds were confirmed using various spectroscopic techniques (Hote & Lokhande, 2014).
Antimicrobial and Antioxidant Activities
Research has also explored the antimicrobial and antioxidant activities of tri-substituted pyrazoles. These studies have identified compounds with moderate activity against both Gram-positive and Gram-negative bacteria, as well as notable radical scavenging activity. Molecular docking analysis further supports their potential use in combating microbial resistance (Lynda, 2021).
Anticancer Agents
Another area of application is the development of novel pyrazole derivatives as potential antimicrobial and anticancer agents. A series of synthesized compounds demonstrated higher anticancer activity than doxorubicin, a reference drug, alongside good to excellent antimicrobial activity. This suggests their utility in designing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Central Nervous System Depressants
The compound and its related structures have also been explored for central nervous system (CNS) depressant activity, potential anticonvulsant properties, and antipsychotic effects. Such studies contribute to understanding the structure-activity relationships crucial for developing new CNS drugs (Butler, Wise, & Dewald, 1984).
Synthesis of Fused Azepine-tetrazoles
Finally, the synthesis of fused azepine-tetrazoles through a modified Ugi 4-component reaction demonstrates the versatility of using azepan-1-ylsulfonyl structures in constructing biologically relevant small molecule libraries. This approach offers a pathway to generate diverse compounds for screening in various biological applications (Nixey, Kelly, Semin, & Hulme, 2002).
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in the development of new pharmaceuticals or materials, given its complex structure and the presence of several functional groups that are common in biologically active compounds .
Eigenschaften
IUPAC Name |
[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-13-16(24(22,23)19-11-7-3-4-8-12-19)14(2)20(18-13)17(21)15-9-5-6-10-15/h15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRFALLAMNLYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

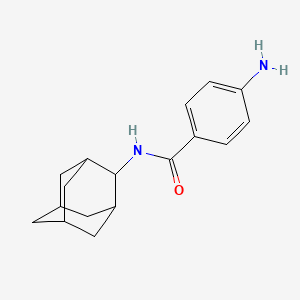
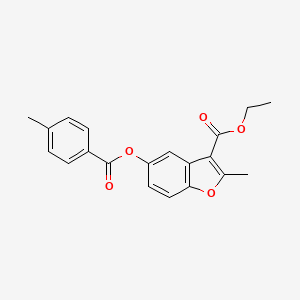
![6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2552304.png)
![1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2552305.png)

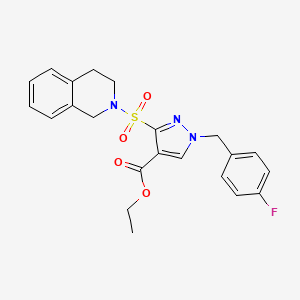
![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2552312.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)
![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)

![ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2552322.png)

